Brethaire -

Brethaire

Catalog Number: EVT-7938055
CAS Number:
Molecular Formula: C24H40N2O10S
Molecular Weight: 548.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A selective beta-2 adrenergic agonist used as a bronchodilator and tocolytic.
See also: Terbutaline Sulfate (preferred); Terbutaline (has active moiety).
Overview

Brethaire, the brand name for terbutaline sulfate, is a synthetic medication primarily used as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease (COPD). It acts as a selective beta-2 adrenergic agonist, stimulating beta-2 receptors in the bronchial smooth muscle to induce relaxation and dilation of the airways. Terbutaline was first synthesized in 1966 and has since been widely used in clinical settings for its efficacy in alleviating respiratory distress due to bronchoconstriction .

Source

Terbutaline is derived from the class of compounds known as sympathomimetic amines. It is synthesized through a multi-step chemical process involving various organic reactions. The primary source of information on its synthesis and properties includes scientific literature, patents, and chemical databases such as PubChem and DrugBank .

Classification

Terbutaline is classified as:

  • Pharmacological Class: Beta-2 adrenergic agonist
  • Chemical Class: Sympathomimetic amine
  • Therapeutic Class: Bronchodilator
Synthesis Analysis

Methods

The synthesis of terbutaline involves several key steps:

  1. Formation of Intermediate: The reaction begins with 3,5-dihydroxybenzaldehyde reacting with tert-butylamine to form a Schiff base intermediate.
  2. Reduction: This intermediate undergoes reduction using sodium borohydride to yield the corresponding amine.
  3. Final Reaction: The amine is then reacted with epichlorohydrin under basic conditions, leading to the formation of terbutaline sulfate.

Technical Details

In industrial production, the synthesis is optimized for higher yields and purity. Key parameters such as temperature, pressure, and pH are tightly controlled to ensure consistent product quality. The process may also involve purification steps such as crystallization or chromatography to remove impurities .

Molecular Structure Analysis

Structure

The molecular formula for terbutaline is C12H19NO3C_{12}H_{19}NO_3 with a molecular weight of approximately 225.28 g/mol. Its structure features a phenolic moiety with hydroxyl groups and a tert-butylamino side chain.

Data

  • InChI Key: XWTYSIMOBUGWOL-UHFFFAOYSA-N
  • Canonical SMILES: CC(C)(C)NCC(O)C1=CC(O)=CC(O)=C1
  • Molecular Weight: 225.28 g/mol .
Chemical Reactions Analysis

Reactions

Terbutaline primarily undergoes reactions characteristic of beta-adrenergic agonists, including:

  • Binding Reactions: Interaction with beta-2 adrenergic receptors leading to activation.
  • Metabolic Reactions: Biotransformation in the liver via conjugation and oxidation pathways, which can affect its pharmacokinetics.

Technical Details

The metabolism of terbutaline involves its conversion into inactive metabolites that are excreted via urine. Understanding these pathways is crucial for assessing its pharmacological effects and potential side effects .

Mechanism of Action

Process

Terbutaline exerts its effects by selectively binding to beta-2 adrenergic receptors located on bronchial smooth muscle cells. Upon activation, these receptors stimulate adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP results in relaxation of smooth muscle and bronchodilation.

Data

  • Half-life: Approximately 3–5 hours
  • Bioavailability: Low when administered orally due to extensive first-pass metabolism; higher when inhaled .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to gray-white crystalline powder
  • Odor: Nearly odorless or faintly acetic
  • Melting Point: Approximately 247 °C .

Chemical Properties

  • Solubility: Soluble in water (1 g/1.5 mL)
  • LogP: 0.90
  • pKa Values: Strongest acidic pKa around 8.86; strongest basic pKa around 9.76 .
Applications

Brethaire is primarily used in clinical settings for:

  • Asthma Management: As a rescue medication during acute asthma attacks.
  • COPD Treatment: To provide symptomatic relief from bronchoconstriction.
  • Research Applications: Investigated for its effects on respiratory function and potential roles in other therapeutic areas such as anti-obesity treatments and wastewater management due to its presence in environmental samples .
Introduction to Brethaire in Modern Pharmacotherapy

Historical Development and Synthesis of Terbutaline Sulfate

Terbutaline was patented in 1966 by Draco Pharmaceuticals (later AstraZeneca) through a four-step synthesis starting from 3,5-dibenzyloxyacetophenone [1] [2]:

  • Bromination: Conversion to 3,5-dibenzyloxy-α-bromoacetophenone using brominating agents (e.g., Br₂/CuBr₂).
  • Alkylation: Reaction with tert-butylamine or benzyl tert-butylamine to form a ketone intermediate.
  • Carbonyl Reduction: Catalytic hydrogenation (e.g., Pd/C, H₂) to yield the racemic alcohol.
  • Debenzylation: Hydrolysis or catalytic hydrogenolysis to remove benzyl protecting groups [6].

Early methods faced limitations: bromination used hazardous liquid bromine (yield: ~80%), and alkylation required excess amine. Optimization in the 2000s significantly improved efficiency:

  • Bromination: Tetrabutylammonium tribromide replaced Br₂ in tetrahydrofuran/methanol, increasing yield to 99.1% and reducing reaction time to 6 hours [4].
  • Alkylation: Benzyl tert-butylamine increased yield to 69.9% (molar ratio 1:3) [4].
  • Hydrodebenzylation: Raney Ni (15 wt%) in methanol at 1.0 MPa/40°C achieved 90.2% yield [4].

These refinements elevated the total synthesis yield to 62.4% with HPLC purity >99.9%, enabling industrial-scale production [4].

Table 2: Evolution of Terbutaline Sulfate Synthesis

StepTraditional Method (1960s)Optimized Method (2000s)Yield Impact
BrominationBr₂/CuBr₂, toxic reagents(C₄H₉)₄N⁺Br₃⁻, THF/MeOH solvents80% → 99.1%
AlkylationExcess tert-butylamineBenzyl tert-butylamine (1:3 ratio)~50% → 69.9%
DebenzylationPd/C, high-pressure H₂Raney Ni (15 wt%), 1.0 MPa H₂, 40°C75% → 90.2%
Total Yield~40%62.4%

Structural Evolution from Early β₂-Adrenergic Agonists

Terbutaline’s design emerged from systematic modifications of catecholamine scaffolds to enhance β₂-selectivity and metabolic stability:

  • Core Scaffold: Retains the β-phenylethanolamine backbone of isoproterenol (early non-selective agonist) but replaces the catechol (3,4-dihydroxybenzene) with meta-dihydroxybenzene [1].
  • Key Modifications:
  • Tertiary Butyl Group: The bulky tert-butyl substituent on the amine sterically hinders β₁-adrenergic receptors, conferring >10-fold selectivity for β₂ receptors [1] [3].
  • Resorcinol Ring: Shifts hydroxyl groups to positions 3 and 5 (vs. 3 and 4 in catechols), rendering terbutaline resistant to catechol-O-methyltransferase (COMT)-mediated degradation [1] [7]. This extends its half-life to 11–16 hours versus isoproterenol’s 2 minutes [1].

Table 3: Structural Comparison of β₂-Agonists

FeatureIsoproterenol (1st Gen)Terbutaline (2nd Gen)Functional Impact
Aromatic Substitution3,4-Dihydroxy (catechol)3,5-Dihydroxy (resorcinol)Resists COMT metabolism
Amino GroupIsopropyl (-CH(CH₃)₂)tert-Butyl (-C(CH₃)₃)Enhances β₂-selectivity
ChiralityRacemicRacemicNo enantiomeric optimization
Metabolic StabilityLow (t₁/₂: 2 min)High (t₁/₂: 11–16 hrs)Enables oral dosing

Regulatory Milestones and Global Approval Frameworks

Terbutaline sulfate’s approval history reflects evolving risk-benefit analyses across jurisdictions:

  • Initial Approvals:
  • FDA approval was granted on March 25, 1974, for asthma via oral and inhaled formulations [3].
  • The European Medicines Agency (EMA) authorized it as Bricanyl by 1970 [1].
  • Tocolytic Use Controversy:
  • Off-label use for preterm labor grew in the 1980s despite limited evidence for oral/injectable forms [1] [5].
  • In 2011, the FDA mandated a black box warning against injectable/terbutaline for prolonged tocolysis due to maternal cardiac risks and death [1] [3]. Oral formulations were contraindicated for any tocolysis indication [5].
  • Global Status:
  • Included on the WHO Model List of Essential Medicines since 2021 for asthma [1].
  • Approved in >100 countries as a bronchodilator, though tocolytic restrictions vary (e.g., Australia permits limited in-hospital use) [3] [7].
  • Anti-Doping Regulation:
  • The World Anti-Doping Agency (WADA) prohibits systemic terbutaline except for inhaled formulations with a Therapeutic Use Exemption [1].

Table 4: Key Regulatory Milestones

YearAgency/RegionMilestoneImpact
1966GlobalCompound patented by Draco PharmaceuticalsBasis for commercial development
1974US FDAApproved for asthma (oral/inhaled)Market entry as Brethaire/Brethine
1984MultipleOff-label tocolytic use expandsWidespread unapproved application
2011US FDABlack box warning: contraindicated for prolonged tocolysisRestricted obstetric use
2021WHOAdded to Essential Medicines List (Core)Affirmed global accessibility for asthma

Comprehensive Compound Nomenclature

Table 5: Terbutaline Sulfate Nomenclature

Designation TypeNames
Chemical IUPACBis(5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol) sulfate
SynonymsTerbutaline hemisulfate; Terbutaline sulfate (2:1 salt)
Brand NamesBrethaire (US); Bricanyl (EU/Canada); Brethine (US); Terbasmin (Italy)
Registry NumbersCAS: 23031-32-5; UNII: 576PU70Y8E; EINECS: 245-386-3
Molecular FormulaC₁₂H₁₉NO₃ (free base); C₂₄H₄₀N₂O₁₀S (sulfate salt)

Note: Brethaire specifically refers to the inhalable formulation of terbutaline sulfate.

Properties

Product Name

Brethaire

IUPAC Name

tert-butyl-[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]azanium;sulfate

Molecular Formula

C24H40N2O10S

Molecular Weight

548.6 g/mol

InChI

InChI=1S/2C12H19NO3.H2O4S/c2*1-12(2,3)13-7-11(16)8-4-9(14)6-10(15)5-8;1-5(2,3)4/h2*4-6,11,13-16H,7H2,1-3H3;(H2,1,2,3,4)

InChI Key

KFVSLSTULZVNPG-UHFFFAOYSA-N

SMILES

CC(C)(C)[NH2+]CC(C1=CC(=CC(=C1)O)O)O.CC(C)(C)[NH2+]CC(C1=CC(=CC(=C1)O)O)O.[O-]S(=O)(=O)[O-]

Canonical SMILES

CC(C)(C)[NH2+]CC(C1=CC(=CC(=C1)O)O)O.CC(C)(C)[NH2+]CC(C1=CC(=CC(=C1)O)O)O.[O-]S(=O)(=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.